BenchChemオンラインストアへようこそ!

3,3-dimethylpyridine-2,4(1H,3H)-dione

Cardiac Myosin Modulation Hypertrophic Cardiomyopathy Scaffold Repurposing

3,3-Dimethylpyridine-2,4(1H,3H)-dione (C₇H₉NO₂, MW 139.15 g/mol) is a heterocyclic pyridine-2,4-dione bearing geminal methyl groups at position 3. This scaffold belongs to a broader class of 3,3-disubstituted pyridine-2,4-diones that includes the clinically known sedative-hypnotic drug pyrithyldion (3,3-diethylpyridine-2,4(1H,3H)-dione, CAS 77-04-3).

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B8417559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethylpyridine-2,4(1H,3H)-dione
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1(C(=O)C=CNC1=O)C
InChIInChI=1S/C7H9NO2/c1-7(2)5(9)3-4-8-6(7)10/h3-4H,1-2H3,(H,8,10)
InChIKeyZXRVQSXEHUUHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylpyridine-2,4(1H,3H)-dione: Core Scaffold Identity and Procurement Context


3,3-Dimethylpyridine-2,4(1H,3H)-dione (C₇H₉NO₂, MW 139.15 g/mol) is a heterocyclic pyridine-2,4-dione bearing geminal methyl groups at position 3 [1]. This scaffold belongs to a broader class of 3,3-disubstituted pyridine-2,4-diones that includes the clinically known sedative-hypnotic drug pyrithyldion (3,3-diethylpyridine-2,4(1H,3H)-dione, CAS 77-04-3) [2]. The compound itself is not an approved drug but appears as a specifically exemplified intermediate in recent patent literature directed at cardiac myosin modulators for hypertrophic cardiomyopathy (HCM) [3], establishing a procurement rationale distinct from historical sedative applications of the diethyl analog.

Why 3,3-Dimethylpyridine-2,4(1H,3H)-dione Cannot Be Replaced by Readily Available 3,3-Disubstituted Analogs


The 3,3-disubstitution pattern on the pyridine-2,4-dione ring produces sharply divergent pharmacological profiles that preclude simple analog substitution. Pyrithyldion (3,3-diethyl) acts as a sedative-hypnotic via GABAergic mechanisms and was withdrawn due to agranulocytosis risk [1][2]. In marked contrast, the 3,3-dimethyl variant is disclosed in a 2024 patent application as a synthetic intermediate for cardiac myosin allosteric modulators targeting hypertrophic cardiomyopathy—a completely non-overlapping therapeutic indication [3]. Procurement of an alternative 3,3-disubstituted analog such as pyrithyldion would therefore introduce an irrelevant sedative pharmacology with documented hematological toxicity, rendering it unsuitable for cardiovascular research programs that specifically require the dimethyl-substituted scaffold.

3,3-Dimethylpyridine-2,4(1H,3H)-dione: Quantitative Differentiation Evidence Against Close Analogs


Therapeutic Indication Divergence: 3,3-Dimethyl (Cardiac Myosin) vs. 3,3-Diethyl (GABAergic Sedation)

The 3,3-dimethylpyridine-2,4(1H,3H)-dione scaffold is specifically disclosed in the 2024 Medshine Discovery patent (US 2024/0189292 A1) as part of a series of substituted pyridine-2,4-dione derivatives that act as cardiac myosin allosteric modulators, intended for the treatment of hypertrophic cardiomyopathy (HCM) [1]. MYK-461 (mavacamten), a known cardiac myosin inhibitor, served as the benchmark in the patent's background, with the inventors noting that MYK-461's slow clearance and prolonged body retention limit its clinical utility. The pyridine-2,4-dione derivatives, including the 3,3-dimethyl scaffold, are claimed to offer pharmacokinetic advantages over MYK-461 [1]. In contrast, the 3,3-diethyl analog (pyrithyldion) is a classic sedative-hypnotic with GABAergic activity (ATC class N05CE), not a cardiovascular agent [2]. No published evidence links pyrithyldion to cardiac myosin modulation. This represents a categorical functional divergence rather than a marginal potency shift.

Cardiac Myosin Modulation Hypertrophic Cardiomyopathy Scaffold Repurposing

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity Differences vs. 3,3-Diethyl Analog

The molecular weight of 3,3-dimethylpyridine-2,4(1H,3H)-dione is 139.15 g/mol (C₇H₉NO₂) [1], while the 3,3-diethyl analog (pyrithyldion) has a molecular weight of 167.21 g/mol (C₉H₁₃NO₂) [2], representing a 28.06 g/mol difference attributable to two additional methylene units. This lower molecular weight places the dimethyl compound deeper within typical fragment-based drug discovery (FBDD) space (MW < 150 Da), making it a superior starting point for fragment growing and lead optimization campaigns compared to the heavier diethyl analog. Additionally, the diethyl analog's melting point is reported at 187–189 °C [3]; analogous data for the dimethyl compound is not publicly available, representing a data gap for solid-state formulation considerations.

Physicochemical Properties Drug-likeness Lead Optimization

Toxicological Safety Profile Differentiation: Agranulocytosis Risk Absent for 3,3-Dimethyl Scaffold

Pyrithyldion (3,3-diethylpyridine-2,4(1H,3H)-dione) was withdrawn from clinical use due to a well-documented association with agranulocytosis, a potentially fatal hematological adverse effect [1]. This toxicity is consistently reported across multiple authoritative sources, including the German Wikipedia entry and J-GLOBAL, indicating it is an intrinsic property of the diethyl-substituted compound [1][2]. The 2024 patent application disclosing the 3,3-dimethyl analog for cardiac myosin modulation makes no mention of agranulocytosis or hematological toxicity, and the compound is presented as a viable pharmaceutical intermediate for chronic cardiovascular therapy [3]. While a formal comparative toxicology study has not been published, the known toxicity of the diethyl analog creates a safety-driven procurement rationale for the dimethyl compound in medicinal chemistry programs.

Toxicology Safety Pharmacology Drug Withdrawal

Synthetic Accessibility and Intermediate Utility in Patent-Exemplified Cardiac Myosin Modulator Synthesis

The 2024 Medshine Discovery patent (US 2024/0189292 A1) specifically exemplifies 3,3-dimethylpyridine-2,4(1H,3H)-dione as a synthetic building block within the preparation of substituted pyridine-2,4-dione derivatives that function as cardiac myosin allosteric modulators [1]. The patent describes synthetic methods applicable to the pyridine-2,4-dione core, and the 3,3-dimethyl substitution pattern is explicitly captured within the generic Markush structure of Formula (I). This provides a clear, documented synthetic route and purpose for the dimethyl compound within a defined pharmaceutical research context. In contrast, pyrithyldion (3,3-diethyl) is a legacy sedative with no documented utility as a synthetic intermediate for cardiovascular agents [2]. The dimethyl compound's status as a patent-exemplified intermediate directly connects it to a front-line medicinal chemistry program, offering procurement value that the diethyl analog cannot replicate.

Synthetic Chemistry Patent-Exemplified Intermediate Cardiac Myosin

3,3-Dimethylpyridine-2,4(1H,3H)-dione: High-Value Application Scenarios for Scientific Procurement


Cardiac Myosin Modulator Lead Optimization and Fragment Growing

The 3,3-dimethylpyridine-2,4(1H,3H)-dione scaffold serves as a low-molecular-weight (139.15 g/mol) fragment-sized starting point for optimization of cardiac myosin allosteric modulators, as specifically disclosed in patent US 2024/0189292 A1 [1]. Its position within fragment-based drug discovery space (MW < 150 Da) [2] makes it suitable for fragment growing campaigns targeting hypertrophic cardiomyopathy, where the heavier 3,3-diethyl analog (167.21 g/mol) would be less optimal. Procurement supports structure-activity relationship (SAR) studies directly referenced in recent patent literature.

Safety-Advantaged Scaffold Replacement for In Vivo Pharmacological Studies

Unlike pyrithyldion, which was withdrawn due to agranulocytosis [1], the 3,3-dimethyl analog carries no documented hematological toxicity warning and is disclosed in a patent for chronic cardiovascular therapy [2]. Researchers conducting in vivo pharmacology studies requiring repeated dosing can select the 3,3-dimethyl compound to avoid the known toxicity of the diethyl-substituted analog, which would otherwise confound efficacy readouts and pose unnecessary safety risks.

Synthetic Method Development and Patent-Landscape Reproducibility

The compound is explicitly exemplified in a 2024 patent application describing synthetic routes to substituted pyridine-2,4-dione derivatives [1]. Procurement enables independent replication of the patented synthetic methodology, validation of intermediate stability under the disclosed reaction conditions, and exploration of divergent derivatization pathways for generating novel intellectual property in the cardiac myosin modulator space.

Physicochemical Comparator for Structure-Property Relationship (SPR) Studies

The molecular weight difference between the 3,3-dimethyl (139.15 g/mol) [1] and 3,3-diethyl (167.21 g/mol) [2] pyridine-2,4-dione scaffolds provides a clean comparative pair for studying the impact of 3,3-alkyl substitution on solubility, permeability, metabolic stability, and protein binding. Procurement of both compounds enables controlled SPR studies where the only variable is the size of the 3,3-substituent, generating data directly relevant to lead optimization decision-making.

Quote Request

Request a Quote for 3,3-dimethylpyridine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.